molecular formula C5H6N6 B1605997 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole CAS No. 63400-51-1

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

Cat. No.: B1605997
CAS No.: 63400-51-1
M. Wt: 150.14 g/mol
InChI Key: ZOCJJXFFDQZWMV-UHFFFAOYSA-N
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Description

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole is a heterocyclic compound containing two triazole rings. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective . The general reaction scheme is as follows:

    Step 1: Synthesis of azide precursor.

    Step 2: Cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazoles, triazole N-oxides, and dihydrotriazoles .

Scientific Research Applications

1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole involves its interaction with various molecular targets. The nitrogen atoms in the triazole rings can form hydrogen bonds and coordinate with metal ions, enhancing its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

    1,2,3-Triazole: Another triazole derivative with similar applications but different chemical properties.

    1,2,4-Triazole: A simpler triazole compound used in various chemical reactions.

    3-Methyl-1H-1,2,4-triazole: A methylated derivative with distinct reactivity

Uniqueness: 1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole is unique due to its dual triazole structure, which enhances its stability and reactivity. This dual structure allows for more versatile applications in different fields compared to its simpler counterparts .

Properties

IUPAC Name

1-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-6-3-10(8-1)5-11-4-7-2-9-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJJXFFDQZWMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321342
Record name 1,1'-Methylenebis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63400-51-1
Record name NSC373760
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Methylenebis(1H-1,2,4-triazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 3
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 5
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole
Reactant of Route 6
1-(1,2,4-Triazol-1-ylmethyl)-1,2,4-triazole

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